Cas no 1805368-18-6 (Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate)

Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate
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- インチ: 1S/C11H11Br2F2NO2/c1-2-18-8(17)3-6-5-16-10(13)9(11(14)15)7(6)4-12/h5,11H,2-4H2,1H3
- InChIKey: QOZVKDKXNJAXLL-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C(F)F)=C(N=CC=1CC(=O)OCC)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 282
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 3.2
Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029053818-1g |
Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate |
1805368-18-6 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetateに関する追加情報
Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate (CAS No. 1805368-18-6): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate, identified by its CAS number 1805368-18-6, is a significant compound in the realm of pharmaceutical chemistry. Its unique structural features, characterized by the presence of bromo and difluoromethyl substituents, make it a valuable intermediate in the synthesis of various biologically active molecules. This compound has garnered attention due to its role in the development of novel therapeutic agents, particularly in the field of oncology and anti-inflammatory drugs.
The molecular structure of Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate consists of a pyridine core substituted with multiple functional groups. The bromo atoms at the 2nd and 4th positions, along with the bromomethyl group at the 4th position, provide excellent handles for further chemical modifications. These reactive sites are particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules.
The 3-(difluoromethyl) group introduces a high electronegativity element into the molecule, influencing its electronic properties and reactivity. This substitution pattern is often employed to enhance metabolic stability and binding affinity in drug candidates. Recent studies have highlighted the utility of difluoromethyl groups in improving pharmacokinetic profiles, making them a preferred choice in medicinal chemistry.
In the context of contemporary pharmaceutical research, Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate has been explored as a precursor for several lead compounds. For instance, researchers have utilized this intermediate to synthesize novel kinase inhibitors, which are crucial in targeted cancer therapies. The bromo and difluoromethyl functionalities allow for selective modifications, enabling the construction of highly specific inhibitors with improved efficacy and reduced side effects.
The compound's versatility extends to its application in developing anti-inflammatory agents. Pyridine derivatives are well-known for their pharmacological properties, and modifications at the pyridine ring can significantly alter biological activity. The presence of multiple reactive sites in Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate facilitates the synthesis of molecules that target inflammatory pathways, offering potential treatments for chronic inflammatory diseases.
Recent advancements in synthetic methodologies have further enhanced the utility of Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate. Techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production of this intermediate. These innovations have not only improved yield but also reduced reaction times, making it more feasible for industrial applications.
The role of computational chemistry in optimizing synthetic routes for Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate cannot be overstated. Molecular modeling studies have provided insights into reaction mechanisms and predicted optimal conditions for various transformations. This computational approach has accelerated the discovery process, allowing chemists to design more effective synthetic strategies with greater precision.
In conclusion, Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate (CAS No. 1805368-18-6) is a multifaceted compound with significant implications in pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists working on cutting-edge drug discovery projects. As research continues to evolve, this intermediate is poised to play an even greater role in developing next-generation therapeutics that address unmet medical needs.
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